4-acetamido-N-(1,3-benzodioxol-5-yl)benzamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzodioxole ring and an acetamidobenzamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetamidobenzamide in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE involves its interaction with specific molecular targets. It has been shown to inhibit mitochondrial membrane potential, leading to the induction of apoptosis in glucose-starved tumor cells. This compound targets pathways involved in cellular metabolism and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-4-{THIENO[3,2-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXAMIDE: Another derivative with potential antitumor activity.
N-(2H-1,3-BENZODIOXOL-5-YL)METHYL-3-{3-[4-METHOXYPHENYL]METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-2-YL}PROPIONAMIDE: Known for its kinase inhibitory properties.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-4-ACETAMIDOBENZAMIDE stands out due to its specific mechanism of action targeting mitochondrial function under glucose starvation conditions. This unique property makes it particularly effective in inducing apoptosis in tumor cells, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-acetamido-N-(1,3-benzodioxol-5-yl)benzamide |
InChI |
InChI=1S/C16H14N2O4/c1-10(19)17-12-4-2-11(3-5-12)16(20)18-13-6-7-14-15(8-13)22-9-21-14/h2-8H,9H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
BBLJQBWKHGFFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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